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molecular formula C9H9BrN2 B8340993 5-Bromo-4-propylpicolinonitrile

5-Bromo-4-propylpicolinonitrile

Cat. No. B8340993
M. Wt: 225.08 g/mol
InChI Key: FSJDDBXHDSKQEJ-UHFFFAOYSA-N
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Patent
US08551985B2

Procedure details

To a solution of 2,5-dibromo-4-propylpyridine (100 mg, 0.444 mmol) in N,N-dimethylformamide (0.9 mL), dinitrile zinc (57 mg, 0.449 mmol) and tetrakistriphenylphosphine palladium (25 mg, 0.0222 mmol) were added at room temperature, and the mixture was stirred under microwave irradiation at 100° C. for 20 minutes. The reaction solution was added a saturated aqueous solution of sodium hydrogen carbonate, and extracted with hexane/ethyl acetate (4/1). The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate), and the title compound (60 mg (yield 60%)) was obtained as a colorless crystal.
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
dinitrile zinc
Quantity
57 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH3:10])[C:5]([Br:11])=[CH:4][N:3]=1.C(=O)([O-])O.[Na+].[CH3:17][N:18](C)C=O>>[Br:11][C:5]1[C:6]([CH2:8][CH2:9][CH3:10])=[CH:7][C:2]([C:17]#[N:18])=[N:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=NC=C(C(=C1)CCC)Br
Name
dinitrile zinc
Quantity
57 mg
Type
reactant
Smiles
Name
tetrakistriphenylphosphine palladium
Quantity
25 mg
Type
reactant
Smiles
Name
Quantity
0.9 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under microwave irradiation at 100° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with hexane/ethyl acetate (4/1)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)C#N)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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